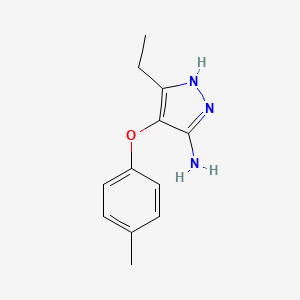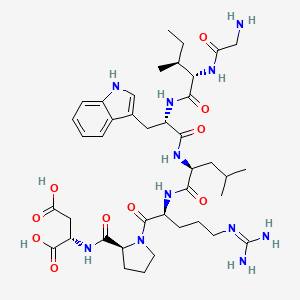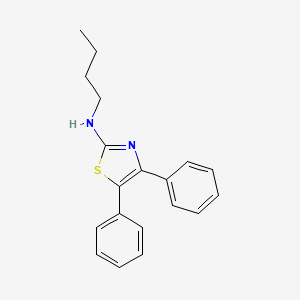
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is a chemical compound characterized by a tetrahydropyran ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium typically involves the introduction of a phenylsulfanyl group into a tetrahydropyran ring. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced into a pre-formed tetrahydropyran ring. This can be achieved using reagents such as phenylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the tetrahydropyran ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound shares the phenylsulfanyl group but has a different core structure.
5-tert-Butyl-2-hydroxy-3-phenylsulfanyl-benzaldehyde: Another compound with a phenylsulfanyl group, but with a benzaldehyde core.
Uniqueness
5-(Phenylsulfanyl)-2,3,4,5-tetrahydropyran-1-ium is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties compared to other phenylsulfanyl-containing compounds. This uniqueness makes it valuable for specific applications where the tetrahydropyran ring plays a crucial role.
Properties
CAS No. |
154127-66-9 |
|---|---|
Molecular Formula |
C11H13OS+ |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-phenylsulfanyl-3,4,5,6-tetrahydro-2H-pyran-6-ylium |
InChI |
InChI=1S/C11H13OS/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,9,11H,4,7-8H2/q+1 |
InChI Key |
OSFAKKROQHRMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([CH+]OC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)



![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)


![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


